molecular formula C14H19N3O B1338437 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 227623-26-9

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1338437
M. Wt: 245.32 g/mol
InChI Key: BUNGLKKPGWGZDC-UHFFFAOYSA-N
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Patent
US07737283B2

Procedure details

Solid 4-methoxyphenylhydrazine hydrochloride (25.3 g) was suspended in toluene (100 mL) and treated with triethylamine (20.2 g). The mixture was stirred at RT for 30 min and treated with pivaloylacetonitrile (18 g). The reaction was heated to reflux and stirred overnight. The hot mixture was filtered, the solids washed with hexane and dried in vacuo to afford 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (25 g, 70%). 1H NMR (DMSO-d6): δ 7.5 (d, 2H), 7.0 (d, 1H), 6.4 (s, 11H), 6.1 (s, 2H), 3.9 (s, 34H), 1.3 (s, 9H).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.C(N(CC)CC)C.[C:19]([CH2:25][C:26]#[N:27])(=O)[C:20]([CH3:23])([CH3:22])[CH3:21]>C1(C)C=CC=CC=1>[C:20]([C:19]1[CH:25]=[C:26]([NH2:27])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1)([CH3:23])([CH3:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
WASH
Type
WASH
Details
the solids washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.